(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride
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Overview
Description
(1R,2R,4S)-rel-7-azabicyclo[221]heptan-2-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
7-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features but lacking the hydroxyl group.
2-azabicyclo[2.2.1]heptane: Another related compound with a different nitrogen positioning within the bicyclic structure.
Uniqueness
(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within its bicyclic structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTZOIAXSPRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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